

Application Notes and Protocols: Preparing PF-05186462 Stock Solutions

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Compound of Interest

Compound Name: PF-05186462

Cat. No.: B3181772

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Audience: Researchers, scientists, and drug development professionals.

Introduction

PF-05186462 is a potent and selective inhibitor of the human Nav1.7 voltage-dependent sodium channel, with an IC_{50} of 21 nM.^[1] This selectivity makes it a valuable tool for research into acute and chronic pain, where the Nav1.7 channel plays a critical role.^{[1][2]} Proper preparation of stock solutions is the first and a critical step to ensure the accuracy and reproducibility of experimental results. This document provides detailed protocols for the preparation, storage, and handling of **PF-05186462** stock solutions for in vitro and in vivo research applications.

Chemical and Physical Properties

A summary of the key properties of **PF-05186462** is presented below. This data is essential for accurate calculations and preparation of solutions.

Property	Value	Reference
Molecular Weight	531.89 g/mol	[1]
Formula	C ₁₉ H ₁₀ ClF ₄ N ₅ O ₃ S ₂	[1]
CAS Number	1235406-03-7	[1]
Appearance	White to off-white solid	[1]
Purity	>98% (or as specified by the supplier)	
Target	Human Nav1.7 Sodium Channel	[1][2]
IC ₅₀	21 nM for human Nav1.7	[1]

Solubility

The solubility of **PF-05186462** is a critical factor in the preparation of stock solutions. For most in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent. For in vivo studies, specific formulations are required.

Solvent/System	Solubility	Notes
DMSO	≥ 50 mg/mL (94.00 mM)	Ultrasonic assistance is recommended. Use newly opened, anhydrous DMSO.[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL (4.70 mM)	For in vivo use. Prepare by adding solvents sequentially.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 2.5 mg/mL (4.70 mM)	For in vivo use. Prepare by adding solvents sequentially.[1]
10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL (4.70 mM)	For in vivo use. Prepare by adding solvents sequentially.[1]

Experimental Protocols

Protocol 1: Preparation of a 50 mM DMSO Stock Solution for In Vitro Use

This protocol describes the preparation of a high-concentration stock solution in DMSO, which is suitable for subsequent dilution into aqueous media for cell-based assays.

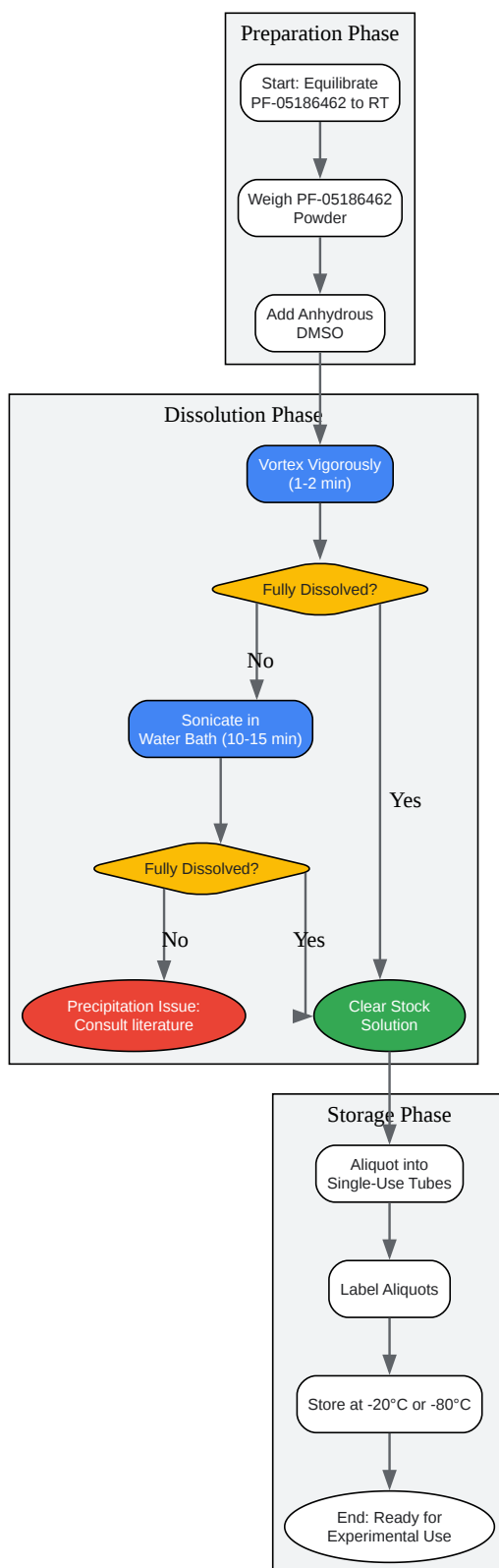
Materials:

- **PF-05186462** powder
- Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
- Sterile, conical-bottom polypropylene or glass vial
- Calibrated precision balance
- Calibrated micropipettes
- Vortex mixer
- Water bath sonicator

Procedure:

- **Preparation:** Before starting, allow the vial of **PF-05186462** powder to equilibrate to room temperature for at least 20 minutes to prevent condensation.
- **Weighing:** Accurately weigh the desired amount of **PF-05186462** powder. For example, to prepare 1 mL of a 50 mM stock solution, weigh out 26.59 mg of the compound (Calculation: $0.050 \text{ mol/L} \times 0.001 \text{ L} \times 531.89 \text{ g/mol} = 0.02659 \text{ g}$).
- **Solvent Addition:** Add the calculated volume of anhydrous DMSO to the vial containing the **PF-05186462** powder. For the example above, add 1 mL of DMSO.
- **Dissolution:**
 - Vortex the solution vigorously for 1-2 minutes.

- If the compound is not fully dissolved, sonicate the vial in a water bath for 10-15 minutes.
[1] Gentle warming (37°C) can also aid dissolution but should be done with caution to avoid degradation.
- Visually inspect the solution against a light source to ensure there are no visible particulates. The solution should be clear.
- Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile polypropylene microcentrifuge tubes.[1][3][4]
- Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date, and your initials. Store the aliquots as recommended in the storage section below.



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Caption: Workflow for preparing **PF-05186462** DMSO stock solution.

Storage and Stability

Proper storage is crucial to maintain the integrity and activity of **PF-05186462**.

Form	Storage Temperature	Shelf Life	Notes
Solid Powder	-20°C	3 years	Store in a desiccator to protect from moisture. [1]
In Solvent (DMSO)	-20°C	1 month	Recommended for short-term storage. [1]
In Solvent (DMSO)	-80°C	6 months	Recommended for long-term storage. [1]

Key Recommendations:

- **Avoid Freeze-Thaw Cycles:** Repeated changes in temperature can lead to compound degradation and precipitation. Always aliquot stock solutions into single-use volumes.[\[1\]](#)[\[3\]](#)[\[4\]](#)
- **Protect from Light:** While not explicitly stated for this compound, it is good practice to store solutions in amber vials or protected from light.
- **Hygroscopic Solvent:** DMSO is hygroscopic. Use newly opened, anhydrous grade DMSO to ensure maximum solubility and stability.[\[1\]](#)

Quality Control

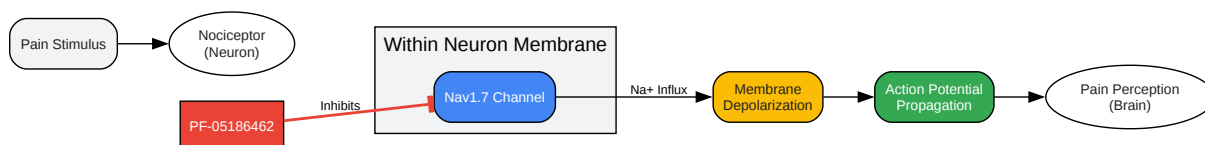
To ensure the reliability of your experimental data, consider the following quality control steps:

- **Visual Inspection:** Before each use, visually inspect the thawed aliquot for any signs of precipitation or crystallization. If present, warm the solution gently (to 37°C) and sonicate to redissolve.
- **Concentration Verification:** For critical experiments, the concentration of the stock solution can be verified using techniques like HPLC-UV.

- Purity Assessment: Periodically, the purity of the stock solution can be assessed by HPLC or LC-MS to check for degradation products.

Signaling Pathway Context

PF-05186462 exerts its effect by blocking the Nav1.7 sodium channel, which is a key component in the propagation of pain signals in nociceptive neurons.



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Caption: Inhibition of the Nav1.7 channel by **PF-05186462** blocks pain signaling.

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